Methanone, (4-amino-2-methyl-1H-pyrrol-3-yl)phenyl-
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Overview
Description
“Methanone, (4-amino-2-methyl-1H-pyrrol-3-yl)phenyl-” is a chemical compound that contains a pyrrole ring, which is a five-membered aromatic heterocycle . The pyrrole ring in this compound is substituted with a phenyl group at one position and an amino group at another .
Synthesis Analysis
The synthesis of pyrrole-containing compounds often involves the combination of different pharmacophores in a pyrrole ring system . This leads to the formation of more active compounds. Pyrrole-containing analogs are considered a potential source of biologically active compounds .
Molecular Structure Analysis
The molecular structure of “Methanone, (4-amino-2-methyl-1H-pyrrol-3-yl)phenyl-” includes a pyrrole ring, which is a five-membered aromatic heterocycle . This ring is substituted with a phenyl group at one position and an amino group at another .
Chemical Reactions Analysis
Pyrrole-containing compounds are known for their diverse chemical reactivity . They can undergo a variety of chemical reactions, leading to the formation of biologically active compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Methanone, (4-amino-2-methyl-1H-pyrrol-3-yl)phenyl-” would depend on its specific structure . For instance, its NMR data would provide information about its chemical structure .
Scientific Research Applications
Anticancer Agents
The pyrrole subunit is a key scaffold in medicinal chemistry, particularly in the development of anticancer agents. Compounds containing the pyrrole moiety have been shown to exhibit activity against various cancer types, including leukemia, lymphoma, and myelofibrosis. The presence of the benzoyl and amino groups in 4-Amino-3-benzoyl-2-methylpyrrole may contribute to its potential as an antitumor agent, possibly through the inhibition of protein kinases or interaction with DNA .
Antimicrobial Activity
Pyrrole derivatives are known for their antimicrobial properties. As such, 4-Amino-3-benzoyl-2-methylpyrrole could be explored for its efficacy against bacterial and fungal infections. The compound’s structure allows for the possibility of inhibiting reverse transcriptase enzymes, which are crucial in the replication of viruses like HIV-1 .
Anti-inflammatory Drugs
The anti-inflammatory properties of pyrrole derivatives make them candidates for the treatment of chronic inflammatory diseases. The specific substitution pattern on the pyrrole ring, as seen in 4-Amino-3-benzoyl-2-methylpyrrole, can be optimized to enhance its anti-inflammatory activity, potentially leading to the development of new therapeutic agents .
Cholesterol-Lowering Drugs
Pyrrole-based compounds have been associated with cholesterol-lowering effects. The structural features of 4-Amino-3-benzoyl-2-methylpyrrole could be harnessed to develop novel drugs that target cholesterol biosynthesis pathways, offering an alternative approach to statins .
Imaging Agents
The small molecular size and the presence of functional groups that can bind to specific biological targets make 4-Amino-3-benzoyl-2-methylpyrrole a potential candidate for the development of imaging agents. These compounds can be used in super-resolution microscopy and other imaging techniques to visualize cellular processes at the molecular level .
Enzyme Inhibition
Pyrrole derivatives are known to act as inhibitors for various enzymes. The specific structure of 4-Amino-3-benzoyl-2-methylpyrrole could be utilized to design inhibitors that target key enzymes involved in disease pathways, providing a strategy for therapeutic intervention .
Proteolytic Enzyme Applications
In molecular biology, proteolytic enzymes play a crucial role in numerous applications. Pyrrole derivatives, due to their diverse biological activity, could be integrated into the production of these enzymes, enhancing their specificity and efficiency in applications such as peptide synthesis and nucleic acid purification .
Neuropharmacological Agents
The pyrrole ring system is a common feature in many neuropharmacological agents. 4-Amino-3-benzoyl-2-methylpyrrole, with its unique structure, may influence the central nervous system, offering potential applications in the treatment of neurological disorders and as a tool in neuroscience research .
Mechanism of Action
The mechanism of action of pyrrole-containing compounds can vary widely depending on the specific compound and its biological target . They are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial, and many more .
Future Directions
properties
IUPAC Name |
(4-amino-2-methyl-1H-pyrrol-3-yl)-phenylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-8-11(10(13)7-14-8)12(15)9-5-3-2-4-6-9/h2-7,14H,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APPNFPAQYIBGLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN1)N)C(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60388811 |
Source
|
Record name | Methanone, (4-amino-2-methyl-1H-pyrrol-3-yl)phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60388811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methanone, (4-amino-2-methyl-1H-pyrrol-3-yl)phenyl- | |
CAS RN |
57436-07-4 |
Source
|
Record name | Methanone, (4-amino-2-methyl-1H-pyrrol-3-yl)phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60388811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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